Ammonium Salicylate Eliminates Dimer Byproduct in Sitagliptin Synthesis: 96% Yield vs. 75% with Salicylic Acid
In the direct asymmetric reductive amination of a β-keto amide intermediate for sitagliptin manufacture, the use of ammonium salicylate (NH₄SA) completely eliminated the formation of a deleterious dimer byproduct (compound 4). This resulted in a 96% yield of the desired amine intermediate (compound 2) with 99.5% enantiomeric excess (ee). In contrast, the use of salicylic acid alone, while suppressing dimer formation, achieved only a 75% yield . Furthermore, ammonium salicylate outperformed other ammonium salts such as ammonium acetate in one-pot reductive amination, affording the sitagliptin precursor in 91% assay yield with 99.5% ee .
| Evidence Dimension | Synthetic yield of sitagliptin intermediate (compound 2) |
|---|---|
| Target Compound Data | 96% yield, 99.5% ee (ammonium salicylate) |
| Comparator Or Baseline | 75% yield, >99% ee (salicylic acid); 91% assay yield (ammonium salicylate) vs. unspecified lower yield (ammonium acetate) |
| Quantified Difference | +21 percentage points yield improvement over salicylic acid; superior performance over ammonium acetate in one-pot synthesis |
| Conditions | Ru(OAc)₂((R)-dm-segphos) catalyst, hydrogenation of enamine intermediate, one-pot reductive amination of β-keto amide (1) |
Why This Matters
This data establishes ammonium salicylate as a critical enabler for high-efficiency synthesis of the blockbuster diabetes drug sitagliptin, directly justifying its procurement over alternative salicylates or ammonium salts in asymmetric hydrogenation workflows.
